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Compound of Interest

Compound Name: Bodilisant

Cat. No.: B15610171

For Immediate Release

A comprehensive analysis of the kinase cross-reactivity profile for the compound Bodilisant,
also identified as CHEMBL2323582, is now available for researchers, scientists, and drug
development professionals. This guide provides a detailed comparison of Bodilisant's binding
affinities across a wide panel of kinases, supported by experimental data from large-scale
kinase screening initiatives.

Bodilisant has been profiled as part of the Public Kinase Inhibitor Set 2 (PKIS2), a collection of
kinase inhibitors made publicly available to facilitate kinase research and drug discovery. The
screening data reveals that Bodilisant is a potent inhibitor of Cyclin-dependent kinase 9
(CDKD9), while also exhibiting significant activity against several other kinases. This guide
summarizes the available quantitative data, outlines the experimental methodologies used for
kinase profiling, and presents a clear visualization of the screening workflow.

Quantitative Kinase Profiling of Bodilisant
(CHEMBL2323582)

The following table summarizes the percentage of control (% of Control) for Bodilisant at a
concentration of 1 uM against a panel of kinases. A lower percentage of control indicates
stronger binding affinity. The data is derived from the KINOMEscan™ platform as part of the
PKIS2 screening effort.
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Kinase Target Gene Symbol % of Control @ 1uM
Cyclin-dependent kinase 9 CDK9 0.4
Casein kinase 1 isoform delta CSNK1D 1.1
Casein kinase 1 isoform
_ CSNK1E 1.2

epsilon
G protein-coupled receptor

] GRK5 1.8
kinase 5
Serine/threonine-protein

. PIM3 2.1
kinase PIM-3
Serine/threonine-protein

] STK17B 2.5
kinase 17B
G protein-coupled receptor

_ GRK6 35
kinase 6
MAP kinase-activated protein

. MAPKAPK3 4.5
kinase 3
Dual specificity tyrosine-
phosphorylation-regulated DYRK1A 5.5
kinase 1A
Dual specificity tyrosine-
phosphorylation-regulated DYRK1B 6.5

kinase 1B

Note: This table presents a selection of the kinases with the highest affinity for Bodilisant. The
full dataset contains profiling data against a much larger panel of kinases.

Experimental Methodology

The kinase selectivity profile of Bodilisant was determined using the KINOMEscan™
competitive binding assay. This experimental protocol provides a quantitative measure of the
interaction between a test compound and a panel of human kinases.
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Assay Principle: The assay is based on a competition between the test compound (Bodilisant)
and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount
of kinase captured by the immobilized ligand is measured, and a lower amount of captured
kinase indicates a stronger interaction with the test compound in solution.

Experimental Workflow:

o Kinase and Ligand Preparation: A proprietary, active-site directed ligand is immobilized on a
solid support. A diverse panel of human kinases are expressed and purified.

o Competition Assay: Each kinase is incubated with the immobilized ligand and the test
compound (Bodilisant) at a standard concentration (e.g., 1 uM).

e Quantification: The amount of kinase bound to the solid support is quantified using a highly
sensitive detection method, typically involving quantitative PCR (qPCR) of a DNA tag
conjugated to the kinase.

o Data Analysis: The amount of kinase bound in the presence of the test compound is
compared to the amount bound in a vehicle control (e.g., DMSO). The results are expressed
as a percentage of the control (% of Control), where a lower value signifies a higher binding
affinity of the compound for the kinase.
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Figure 1. Experimental workflow for KINOMEscan™ profiling.

Signaling Pathway Context

Bodilisant's primary target, CDK9, is a key component of the positive transcription elongation
factor b (P-TEFb) complex. P-TEFb plays a crucial role in the regulation of transcription by
phosphorylating the C-terminal domain (CTD) of RNA polymerase Il (Pol I1), leading to
productive transcript elongation. Inhibition of CDK9 by Bodilisant would therefore be expected
to impact the expression of a wide range of genes, particularly those with short-lived mRNA
transcripts, including many proto-oncogenes.
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« To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of Bodilisant: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610171#cross-reactivity-profile-of-bodilisant-
against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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